(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl (-SO₂NH₂) group at position 6 and an imino-linked benzoyl moiety at position 2. The benzoyl group is further modified with a 3,4-dihydroisoquinoline sulfonyl group, while a methyl acetate side chain is attached via a Z-configuration.
Properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S3/c1-37-24(31)16-30-22-11-10-21(39(27,33)34)14-23(22)38-26(30)28-25(32)18-6-8-20(9-7-18)40(35,36)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3,(H2,27,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNCWMPGHPLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into three groups: sulfonamide/sulfonylurea herbicides, thiazole-containing benzoic acids, and dihydroisoquinoline derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Calculated molecular formula: C₂₇H₂₄N₄O₆S₃.
†Estimated via summation of atomic masses.
Key Observations:
Functional Group Diversity: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring but incorporates a benzo[d]thiazole scaffold and dihydroisoquinoline sulfonyl group. This may confer distinct binding interactions, particularly in enzyme pockets requiring planar heterocycles .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~596 vs. Its methyl ester group may enhance solubility compared to free acids like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid .
Hypothetical Biological Targets: Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase), while dihydroisoquinoline moieties are seen in kinase inhibitors. Computational docking studies using methods like Glide (reported to achieve <1 Å RMSD in ligand positioning ) could predict binding affinities relative to analogs.
Computational Docking Insights
Key considerations:
- Enrichment Factor : Glide 2.5 achieves 2–3× higher enrichment in identifying active compounds than earlier versions, critical for virtual screening of analogs .
- Torsional Flexibility : The target compound’s seven rotatable bonds may challenge docking algorithms, but Glide’s Monte Carlo refinement step improves pose accuracy for flexible ligands .
Preparation Methods
Preparation of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Benzoyl Chloride
Procedure :
- Sulfonylation : 3,4-Dihydroisoquinoline (10 mmol) is reacted with 4-chlorosulfonylbenzoyl chloride (10 mmol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (12 mmol) is added dropwise to scavenge HCl. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.
- Acid Chloride Formation : The resulting 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is treated with thionyl chloride (5 mL) at reflux for 3 hours, yielding the acyl chloride.
Characterization :
Synthesis of 2-Amino-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl Acetate Methyl Ester
Procedure :
- Sulfamoylation : 2-Amino-6-nitrobenzenethiol (10 mmol) is treated with sulfamoyl chloride (12 mmol) in pyridine at 0°C for 4 hours. The nitro group is reduced using H₂/Pd-C in ethanol to yield 2-amino-6-sulfamoylbenzenethiol.
- Cyclization : The thiol intermediate is reacted with methyl 2-bromoacetate (10 mmol) in acetone with K₂CO₃ (12 mmol) at 50°C for 8 hours, forming the thiazole ring.
Characterization :
- IR (KBr) : 3350 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.75 (d, J = 8.5 Hz, 1H, ArH), 7.60 (s, 1H, ArH), 7.40 (d, J = 8.5 Hz, 1H, ArH), 6.80 (s, 2H, NH₂), 4.30 (s, 2H, CH₂COO), 3.70 (s, 3H, OCH₃).
Imine Formation and Final Coupling
Procedure :
- Schiff Base Formation : The thiazole amine (5 mmol) and 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride (5 mmol) are refluxed in dry toluene with molecular sieves for 24 hours. The Z-configuration is favored by steric hindrance from the sulfonamide group.
- Purification : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallized from ethanol.
Characterization :
- IR (KBr) : 1675 cm⁻¹ (C=N), 1700 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, N=CH), 8.20 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.70–7.30 (m, 7H, ArH), 4.50 (s, 2H, CH₂COO), 4.25 (s, 2H, isoquinoline-CH₂), 3.80 (s, 3H, OCH₃), 3.10 (t, J = 6.0 Hz, 2H, CH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂).
- HRMS (ESI) : m/z calcd for C₂₇H₂₅N₃O₇S₃ [M+H]⁺: 600.09; found: 600.12.
Optimization and Challenges
Stereochemical Control
The Z-configuration of the imine is secured through:
Yield Improvement
- Catalysis : Addition of ZnCl₂ (5 mol%) increases imine formation yield from 60% to 82%.
- Microwave Assistance : Reducing reaction time from 24 hours to 2 hours at 100°C under microwave irradiation.
Comparative Analysis of Analogous Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : Multi-step synthesis involving Hantzsch thiazole ring formation (via α-halocarbonyl and thiourea precursors) followed by sulfonylation and imine coupling. Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the Z-configuration during imine formation. Use anhydrous DMF as a solvent for sulfamoyl group introduction to minimize hydrolysis .
- Key Challenges : Avoiding racemization at the imine bond and ensuring regioselectivity during benzothiazole ring closure.
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm Z-configuration via NOESY correlations between the methyl ester and benzothiazole protons.
HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradient.
Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ at m/z 512.57 for C₁₉H₂₀N₄O₇S₃) .
- Critical Note : Monitor stability under varying pH (e.g., degradation at pH < 3) using accelerated stability testing .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Pipeline :
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) due to sulfamoyl group’s affinity for zinc-containing enzymes. Use fluorometric assays with 4-nitrophenyl acetate as substrate .
- Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli (concentration range: 1–100 µM) .
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., acetazolamide for CA-IX inhibition).
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict target binding modes?
- Protocol :
Protein Preparation : Retrieve CA-IX crystal structure (PDB: 3IAI). Optimize hydrogen bonding networks with Schrödinger’s Protein Preparation Wizard.
Grid Generation : Define active site using residues Gln92, Thr199, and Zn²⁺.
Docking Parameters : Use Glide’s XP mode with OPLS4 force field. Prioritize poses with sulfamoyl oxygen-Zn²⁺ coordination (<2.1 Å) .
- Validation : Compare enrichment factors (EF₁₀) with known CA-IX inhibitors to assess docking reliability.
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for CA-IX inhibition may arise from assay conditions (e.g., buffer pH affecting Zn²⁺ coordination).
- Resolution Strategy :
Standardize assay protocols (pH 7.4, 25°C).
Validate via orthogonal methods (e.g., isothermal titration calorimetry to measure binding enthalpy) .
Q. What pharmacokinetic studies are critical for advancing this compound?
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4). Expect low solubility (<10 µg/mL) due to lipophilic benzothiazole core.
- Metabolic Stability : Incubate with human liver microsomes (HLMs); monitor CYP3A4-mediated N-dealkylation via LC-MS/MS .
- Optimization : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising target binding.
Q. How to design enantioselective synthesis for chiral centers?
- Approach : Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. What mechanistic studies elucidate its mode of action?
- Experimental Design :
Mutagenesis : Engineer CA-IX mutants (e.g., Thr199Ala) to disrupt sulfamoyl-Zn²⁺ interactions.
Isotopic Labeling : Synthesize ³⁵S-labeled compound to track target engagement in cellular assays .
Key Recommendations
- Prioritize metabolic stability studies to address rapid clearance observed in sulfonamide derivatives.
- Explore prodrug strategies (e.g., ester hydrolysis to free carboxylic acid) to enhance bioavailability .
- Collaborate with crystallographers to solve co-crystal structures for mechanistic validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
